![molecular formula C19H17N3O3 B14012367 ethyl (NE)-N-[3-oxo-4-(2-phenylhydrazinyl)naphthalen-2-ylidene]carbamate CAS No. 7512-42-7](/img/structure/B14012367.png)
ethyl (NE)-N-[3-oxo-4-(2-phenylhydrazinyl)naphthalen-2-ylidene]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (NE)-N-[3-oxo-4-(2-phenylhydrazinyl)naphthalen-2-ylidene]carbamate is a complex organic compound with the molecular formula C19H17N3O3 and a molecular weight of 335.3566 This compound is known for its unique structure, which includes a naphthalene ring system substituted with a phenylhydrazinyl group and an ethyl carbamate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (NE)-N-[3-oxo-4-(2-phenylhydrazinyl)naphthalen-2-ylidene]carbamate typically involves the condensation of 3-oxo-4-(2-phenylhydrazinyl)naphthalene-2-carbaldehyde with ethyl carbamate under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Ethyl (NE)-N-[3-oxo-4-(2-phenylhydrazinyl)naphthalen-2-ylidene]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols, or halides, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions result in the replacement of the phenylhydrazinyl group with the incoming nucleophile.
科学的研究の応用
Ethyl (NE)-N-[3-oxo-4-(2-phenylhydrazinyl)naphthalen-2-ylidene]carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the development of novel organic compounds and materials.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacophore in drug design.
Industry: It is investigated for its use in the production of advanced materials, such as organic semiconductors and photovoltaic cells
作用機序
The mechanism of action of ethyl (NE)-N-[3-oxo-4-(2-phenylhydrazinyl)naphthalen-2-ylidene]carbamate involves its interaction with specific molecular targets and pathways. The compound’s phenylhydrazinyl group can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their function. Additionally, the naphthalene ring system may interact with cellular receptors or enzymes, modulating their activity. These interactions can lead to various biological effects, depending on the specific context and target .
類似化合物との比較
Ethyl (NE)-N-[3-oxo-4-(2-phenylhydrazinyl)naphthalen-2-ylidene]carbamate can be compared with other similar compounds, such as:
Ethyl 3-oxo-2-phenylpropanoate: This compound has a simpler structure and different reactivity profile.
Ethyl 3-oxo-4-phenylbutyrate: Similar in having an ethyl ester and phenyl group, but differs in the overall structure and applications.
Ethyl (2R)-3-oxo-2,4-diphenylbutanoate: Shares the ethyl ester and oxo groups but has a distinct arrangement of phenyl groups.
The uniqueness of this compound lies in its naphthalene core and phenylhydrazinyl substitution, which confer specific chemical and biological properties not found in the other compounds.
特性
CAS番号 |
7512-42-7 |
|---|---|
分子式 |
C19H17N3O3 |
分子量 |
335.4 g/mol |
IUPAC名 |
ethyl N-(3-hydroxy-4-phenyldiazenylnaphthalen-2-yl)carbamate |
InChI |
InChI=1S/C19H17N3O3/c1-2-25-19(24)20-16-12-13-8-6-7-11-15(13)17(18(16)23)22-21-14-9-4-3-5-10-14/h3-12,23H,2H2,1H3,(H,20,24) |
InChIキー |
GRKADAZUWRLCSL-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)NC1=CC2=CC=CC=C2C(=C1O)N=NC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


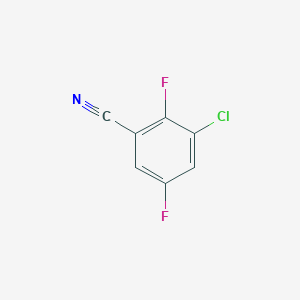
![ethyl 2-[5-[(E)-2-ethoxyvinyl]-2-oxo-4-(trifluoromethyl)-1-pyridyl]-4-methyl-pentanoate](/img/structure/B14012288.png)
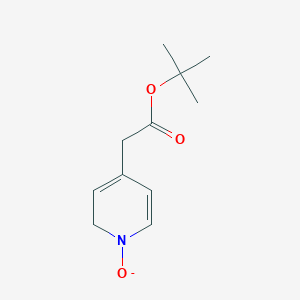

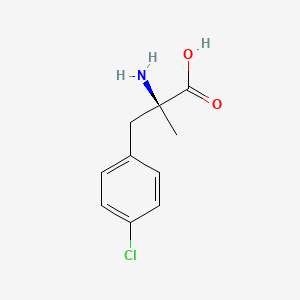
![[(Z)-1,2-diphenylethenyl]sulfonylbenzene](/img/structure/B14012333.png)
![3-Iodo-1-propan-2-ylpyrazolo[4,3-c]pyridin-4-amine](/img/structure/B14012339.png)
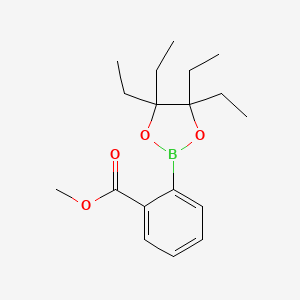


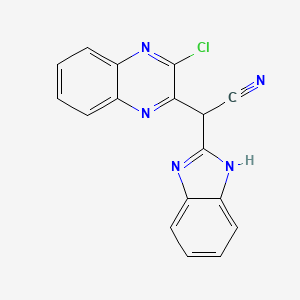
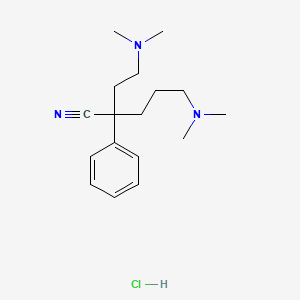
![N-[1-(hydrazinecarbonyl)ethyl]-2-phenyl-acetamide](/img/structure/B14012393.png)
![Ethyl 4-{[2-(methylcarbamoyl)pyridin-4-yl]oxy}benzoate](/img/structure/B14012397.png)
